molecular formula C11H13NO2 B3094727 7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260639-77-7

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B3094727
CAS No.: 1260639-77-7
M. Wt: 191.23 g/mol
InChI Key: YPMTUHZNKPXWPP-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound features a carboxylic acid group at the first position and a methyl group at the seventh position on the tetrahydroisoquinoline skeleton. Tetrahydroisoquinoline derivatives are widely distributed in nature and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid .

Another method involves the Petasis reaction, which combines an aldehyde, an amine, and a boronic acid to form the tetrahydroisoquinoline core. This reaction can be further modified to introduce the carboxylic acid group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methyl group at the seventh position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and carboxylic acid groups.

    6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with hydroxyl groups at the sixth and seventh positions.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the first position.

Uniqueness

7-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both a methyl group at the seventh position and a carboxylic acid group at the first position. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMTUHZNKPXWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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